molecular formula C13H11ClO3S B2599795 4-(4-methylphenoxy)benzenesulfonyl Chloride CAS No. 192329-90-1

4-(4-methylphenoxy)benzenesulfonyl Chloride

Cat. No.: B2599795
CAS No.: 192329-90-1
M. Wt: 282.74
InChI Key: INXLITRVKMFIGU-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)benzenesulfonyl chloride (CAS 192329-90-1) is a high-purity, white crystalline powder with a melting point of 53-57 °C, supplied with a purity of ≥99% (NMR). This chemical is a valuable sulfonyl chloride intermediate essential in advanced organic synthesis and research. Its primary research value lies in its reactivity as a sulfonylation agent, facilitating the introduction of the 4-(4-methylphenoxy)benzenesulfonyl moiety into target molecules. In practice, this compound is widely utilized as a key building block in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs. Furthermore, it finds application in agrochemical production for the formulation of herbicides and pesticides. It also acts as a coupling agent in polymer chemistry to modify the properties of polymers for use in coatings and adhesives. Additionally, it serves as a critical reagent in chemical research for studying sulfonylation reactions and developing new synthetic methodologies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals only. Store at 0-8°C.

Properties

IUPAC Name

4-(4-methylphenoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-10-2-4-11(5-3-10)17-12-6-8-13(9-7-12)18(14,15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXLITRVKMFIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Methylphenoxy)benzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylphenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonyl chloride derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenoxy)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the Suzuki-Miyaura coupling, with the reaction conducted under inert atmosphere and elevated temperatures.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Sulfonic Acids: Resulting from hydrolysis.

    Biaryl Compounds: Produced through coupling reactions.

Scientific Research Applications

Applications Overview

Application AreaDescription
Pharmaceutical Synthesis Serves as an intermediate in the development of anti-inflammatory and analgesic drugs. It enhances the synthesis of various pharmaceutical agents, contributing to new medication formulations .
Agrochemical Production Utilized in the formulation of effective herbicides and pesticides that improve crop protection and yield. This compound plays a role in developing agrochemicals that are essential for modern agriculture .
Polymer Chemistry Acts as a coupling agent, improving the properties of polymers used in coatings and adhesives. Its unique chemical structure allows for enhanced material performance .
Research Reagents Functions as a valuable reagent in chemical research, facilitating sulfonylation reactions and contributing to new synthetic methodologies. This application is crucial for advancing organic chemistry .
Diagnostic Applications Explored in the development of reagents for biochemical assays and tests, aiding in medical diagnostics and environmental monitoring .

Pharmaceutical Development

In a recent study, this compound was used to synthesize novel anti-inflammatory agents. The compound acted as a versatile intermediate that allowed researchers to modify existing drug structures to enhance efficacy and reduce side effects. This application demonstrates its importance in drug discovery processes.

Agrochemical Formulation

The compound has been integral in developing Tolfenpyrad, an effective insecticide. Research indicated that using this compound as an intermediate significantly improved the synthesis efficiency of this agrochemical, leading to higher yields and reduced production costs .

Polymer Applications

In polymer chemistry, this compound has been utilized to create specialty polymers with enhanced properties such as increased thermal stability and improved mechanical strength. Studies have shown that incorporating this compound into polymer formulations leads to materials that perform better under extreme conditions .

Mechanism of Action

The mechanism of action of 4-(4-methylphenoxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and water. This reactivity underlies its use in the formation of sulfonamide and sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Substituent Effects on Reactivity and Physical Properties

The reactivity and physical properties of benzenesulfonyl chlorides are highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis of 4-(4-methylphenoxy)benzenesulfonyl chloride and related compounds:

Table 1: Comparative Analysis of Sulfonyl Chlorides
Compound Name Substituent(s) Physical State Reactivity Notes Key Applications References
This compound 4-Methylphenoxy Not reported Moderate reactivity due to electron-donating methyl group Pharmaceutical intermediates, research
4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) 4-Methyl White crystalline solid High reactivity; widely used in acylation Drug synthesis (e.g., allopurinol derivatives)
4-Fluorobenzenesulfonyl chloride 4-Fluoro Liquid Enhanced electrophilicity (electron-withdrawing F) Medicinal chemistry, enzyme inhibitors
4-(4-Fluorophenoxy)benzenesulfonyl chloride 4-Fluorophenoxy Yellow oil (solidified) Increased reactivity due to electron-withdrawing F Anticancer agent synthesis
4-Benzyloxybenzenesulfonyl chloride 4-Benzyloxy Not reported Bulky substituent may sterically hinder reactions Materials science, polymer chemistry
4′-Methoxybiphenyl-4-sulfonyl chloride 4-Methoxybiphenyl Not reported Balanced electronic effects Chemical synthesis, catalysis
Key Observations :

Electronic Effects: Electron-donating groups (e.g., methyl in 4-methylphenoxy or p-toluenesulfonyl chloride) slightly deactivate the sulfonyl chloride, reducing electrophilicity compared to electron-withdrawing substituents (e.g., fluoro) . The 4-fluorophenoxy derivative () exhibits higher reactivity due to the electron-withdrawing fluorine, enhancing the electrophilicity of the sulfonyl group.

Biological Activity: Substituents significantly influence pharmaceutical efficacy. For example, 4-hydrazinyl derivatives of p-toluenesulfonyl chloride showed cytotoxicity against hepatoma cells (IC₅₀ = 25.5 µM) , while fluorinated analogs (e.g., 4-fluorophenoxy) are explored for targeted anticancer activity .

Biological Activity

4-(4-Methylphenoxy)benzenesulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups that may confer distinct chemical reactivity and biological effects. The following sections will detail its biological activity, including mechanisms, case studies, and research findings.

This compound is characterized by its sulfonyl chloride group, which is known for its ability to act as an electrophilic reagent. This property allows it to participate in various chemical reactions, including the formation of sulfonamide bonds with amines, which are crucial in drug development.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit the enzyme dihydropteroate synthase (DHPS), critical for folate biosynthesis in bacteria. This inhibition can lead to bactericidal effects against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundTarget EnzymeBinding Energy (kcal/mol)
4bDHPS-9.5
5bDHPS-9.2

The binding energies indicate a strong affinity for the target enzyme, suggesting that modifications to the sulfonamide structure can enhance antimicrobial efficacy .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that sulfonamide derivatives can exhibit potent anticancer activity. For example, compounds derived from similar structures have been tested against human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung adenocarcinoma). These studies typically employ the MTT assay to determine cell viability and IC50 values.

CompoundCell LineIC50 Value (µg/mL)
4hMCF-76.40
4bMCF-79.32
DoxorubicinMCF-79.18

The results indicate that several synthesized compounds not only demonstrate significant cytotoxicity but also possess better activity than the standard chemotherapeutic agent Doxorubicin .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes involved in metabolic pathways essential for cell survival and proliferation. The sulfonyl chloride moiety is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on target proteins, thereby disrupting their function.

Case Study 1: Antibacterial Screening

In a recent study assessing the antibacterial potential of various sulfonamide derivatives, including those related to this compound, researchers found that certain compounds exhibited remarkable antibacterial activity against resistant strains of bacteria. These findings underscore the potential for developing new antibiotics based on this chemical scaffold .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of sulfonamide derivatives found that modifications at the para position of the phenyl ring significantly enhanced cytotoxicity against breast cancer cells. The introduction of electron-withdrawing groups was particularly effective in increasing potency .

Q & A

Q. How can the synthesis of 4-(4-methylphenoxy)benzenesulfonyl chloride be optimized for higher yields?

  • Methodological Answer : Synthesis optimization involves controlling reaction conditions such as stoichiometry, temperature, and catalysts. For example, chlorination of the parent sulfonic acid using oxalyl chloride in dry dichloromethane (DCM) at 0°C with catalytic DMF improves yield . Post-reaction purification via silica gel chromatography (e.g., petroleum ether:DCM:diethyl amine = 8:1:1) effectively isolates the product. Monitoring reaction completion with TLC or HPLC ensures minimal byproduct formation .

Q. What analytical techniques are recommended for characterizing intermediates in its synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity by identifying aromatic protons (δ 7.2–8.1 ppm) and sulfonyl chloride groups .
  • HPLC-MS : Detects impurities (<2%) and verifies molecular ion peaks (m/z 266.74 for [M+H]+^+) .
  • Melting Point Analysis : Consistent mp (105–110°C) validates purity .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Impervious gloves (nitrile), sealed goggles, and lab coats prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of HCl gas released during hydrolysis .
  • Storage : Store at 2–8°C in airtight containers, away from oxidizing agents (e.g., peroxides) .

Q. Which solvents are optimal for its use in organic reactions?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DCM, THF) and ethers. Avoid protic solvents (water, alcohols) to prevent hydrolysis. Solubility
SolventSolubility (mg/mL)Reference
DCM>50
Ether~30
Methanol<5 (reactive)

Advanced Research Questions

Q. How does the reactivity of this compound compare to other sulfonyl chlorides in nucleophilic substitutions?

  • Methodological Answer : The electron-donating 4-methylphenoxy group reduces electrophilicity at the sulfur center compared to unsubstituted benzenesulfonyl chlorides, slowing nucleophilic attack. Kinetic studies using pyridine as a nucleophile show a 20% lower reaction rate than 4-nitrobenzenesulfonyl chloride . Adjust reaction times or use stronger nucleophiles (e.g., amines in excess) to compensate.

Q. What are the common byproducts formed during its reactions, and how can they be analyzed?

  • Methodological Answer :
  • Byproducts : Hydrolysis products (e.g., sulfonic acid derivatives) and dimerization adducts may form under humid conditions .
  • Analysis : GC-MS identifies volatile byproducts (e.g., SOx_x, HCl), while LC-QTOF detects non-volatile dimers via high-resolution mass shifts .

Q. What computational methods predict its interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of serine proteases (e.g., trypsin) to model sulfonamide binding. The sulfonyl group shows strong affinity for catalytic triads (binding energy ≤ −8.5 kcal/mol) .
  • MD Simulations : GROMACS simulations (AMBER force field) reveal stability of enzyme-inhibitor complexes over 100 ns trajectories .

Q. How can impurity profiles be controlled during large-scale synthesis?

  • Methodological Answer :
  • Process Controls : Maintain anhydrous conditions (water < 0.1%) to minimize hydrolysis .
  • Crystallization : Recrystallize from hexane:DCM (3:1) to reduce dimer content (<0.5%) .
  • In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .

Q. What is its role in developing enzyme inhibitors or receptor modulators?

  • Methodological Answer : The compound serves as a key intermediate for sulfonamide-based inhibitors. For example:
  • Serine Protease Inhibitors : React with amino groups in lead compounds to form covalent adducts (e.g., compound 56 in lappaconitine derivatives) .
  • GPCR Modulators : Functionalize core scaffolds via Suzuki coupling to introduce sulfonyl groups, enhancing binding to allosteric sites .

Q. What are the best practices for long-term storage to maintain stability?

  • Methodological Answer :
  • Packaging : Use amber glass vials under argon to prevent photodegradation and moisture ingress .
  • Stability Data :
ConditionDegradation Over 12 MonthsReference
2–8°C (dry)<5%
25°C (humid)15–20% (hydrolysis)
  • Decomposition Products : CO, CO2_2, SOx_x, and halides detected via TGA-MS .

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